Cas no 16672-29-0 (Bicyclo2.2.2oct-7-ene-2,3,5,6-tetracarboxylic Acid)
Bicyclo2.2.2oct-7-ene-2,3,5,6-tetracarboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- Bicyclo2.2.2oct-7-ene-2,3,5,6-tetracarboxylic Acid
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- Inchi: 1S/C12H12O8/c13-9(14)5-3-1-2-4(7(5)11(17)18)8(12(19)20)6(3)10(15)16/h1-8H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)
- InChI Key: BKDVBBSUAGJUBA-UHFFFAOYSA-N
- SMILES: C12C=CC(C(C(O)=O)C1C(O)=O)C(C(O)=O)C2C(O)=O
Bicyclo2.2.2oct-7-ene-2,3,5,6-tetracarboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Bicyclo2.2.2oct-7-ene-2,3,5,6-tetracarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20162-0.05g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 0.05g |
$42.0 | 2023-09-16 | |
| Enamine | EN300-20162-0.1g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 0.1g |
$66.0 | 2023-09-16 | |
| Enamine | EN300-20162-0.25g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 0.25g |
$92.0 | 2023-09-16 | |
| Enamine | EN300-20162-0.5g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 0.5g |
$175.0 | 2023-09-16 | |
| Enamine | EN300-20162-1.0g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 1.0g |
$256.0 | 2023-02-14 | |
| Enamine | EN300-20162-2.5g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 2.5g |
$503.0 | 2023-09-16 | |
| Enamine | EN300-20162-5.0g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 5.0g |
$743.0 | 2023-02-14 | |
| Enamine | EN300-20162-10.0g |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid |
16672-29-0 | 95% | 10.0g |
$1101.0 | 2023-02-14 | |
| TRC | B403145-25mg |
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid |
16672-29-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B403145-50mg |
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid |
16672-29-0 | 50mg |
$ 70.00 | 2022-06-07 |
Bicyclo2.2.2oct-7-ene-2,3,5,6-tetracarboxylic Acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on Bicyclo2.2.2oct-7-ene-2,3,5,6-tetracarboxylic Acid
Research Briefing on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid (CAS: 16672-29-0)
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid (CAS: 16672-29-0) is a highly functionalized bicyclic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research. Its unique structural features, including a rigid bicyclic framework and multiple carboxyl groups, make it a versatile building block for the synthesis of complex molecules, particularly in drug discovery and material science. Recent studies have explored its potential applications in the development of novel therapeutics, biomaterials, and catalytic systems.
One of the most notable advancements in the research of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid is its role in the design of metal-organic frameworks (MOFs). Due to its tetracarboxylic functionality, this compound serves as an excellent ligand for constructing porous MOFs with high thermal and chemical stability. A 2023 study published in the Journal of the American Chemical Society demonstrated that MOFs derived from this ligand exhibit exceptional gas storage capabilities, particularly for CO2 and H2, which are critical for environmental and energy applications.
In the pharmaceutical domain, researchers have leveraged the compound's rigid scaffold to develop inhibitors targeting enzymes involved in inflammatory and metabolic diseases. For instance, a recent preprint on bioRxiv highlighted its use in the synthesis of small-molecule inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are implicated in hypoxia-inducible factor (HIF) signaling. These inhibitors show promise for treating conditions such as anemia and ischemic diseases by stabilizing HIF-α subunits.
Another emerging application of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid is in the field of polymer chemistry. Its multiple reactive sites enable the creation of cross-linked polymers with tunable mechanical properties. A 2024 study in Macromolecules reported the development of a new class of hydrogels using this compound as a cross-linker, exhibiting superior biocompatibility and controlled degradation rates, making them suitable for drug delivery and tissue engineering.
Despite these promising developments, challenges remain in the large-scale synthesis and functionalization of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as discussed in a 2023 review in Organic Process Research & Development. Additionally, computational studies are being employed to predict its reactivity and interactions with other molecules, further expanding its utility in diverse applications.
In conclusion, Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Acid (CAS: 16672-29-0) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its multifaceted applications, from MOFs to enzyme inhibitors and advanced polymers, underscore its potential to address critical challenges in medicine, materials science, and environmental sustainability. Future research will likely focus on overcoming synthetic hurdles and exploring new functional derivatives to unlock its full potential.
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